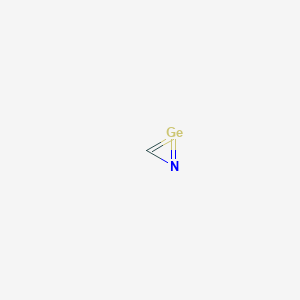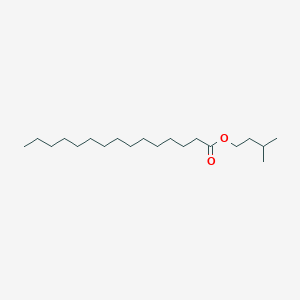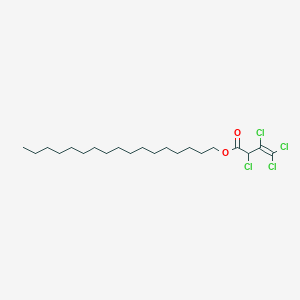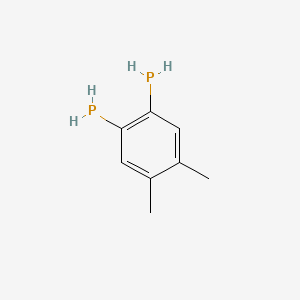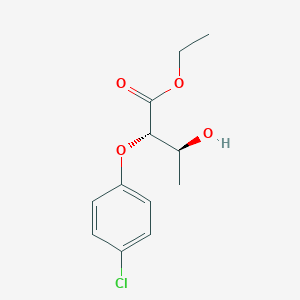
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a chlorophenoxy group and a hydroxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under reflux conditions.
Major Products Formed
Oxidation: Formation of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.
Reduction: Formation of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of ethyl (2S,3S)-2-(4-substituted phenoxy)-3-hydroxybutanoate.
Applications De Recherche Scientifique
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S)-2-(4-bromophenoxy)-3-hydroxybutanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl (2S,3S)-2-(4-fluorophenoxy)-3-hydroxybutanoate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Ethyl (2S,3S)-2-(4-methylphenoxy)-3-hydroxybutanoate: The presence of a methyl group can alter its hydrophobicity and binding affinity to molecular targets.
Propriétés
Numéro CAS |
821783-51-1 |
|---|---|
Formule moléculaire |
C12H15ClO4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |
Clé InChI |
YKDDRVBXECKGDI-KWQFWETISA-N |
SMILES isomérique |
CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
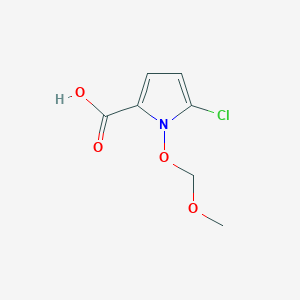
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
